![molecular formula C19H16FNO3 B6456220 methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2548989-59-7](/img/structure/B6456220.png)
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . This method utilizes a radical approach and has been applied to various compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is represented by the SMILES string O=C(OC)C1=C(C=CC=C2)C2=NC(C(C=C3)=CC=C3F)=C1 . This indicates the presence of a quinoline core with a fluorophenyl group and a methyl ester group .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including microwave synthesis, one-pot reactions, solvent-free conditions, and photocatalytic synthesis . These methods aim to produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is a solid compound . Its empirical formula is C17H12FNO2 and it has a molecular weight of 281.28 .Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives have significant importance in medicinal chemistry . They are often used as scaffolds in drug discovery and play a major role in the field of medicinal chemistry . The presence of the fluorophenyl group could potentially enhance the biological activity of the compound.
Synthetic Organic Chemistry
Quinolines are essential compounds in synthetic organic chemistry . They serve as key intermediates in the synthesis of complex organic molecules. The ethoxy and carboxylate groups in “methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate” could potentially be used as points of diversification in synthetic routes.
Industrial Chemistry
Quinoline and its derivatives have applications in industrial chemistry . They are used in the synthesis of dyes, food colorants, and other organic compounds .
Agrochemicals
Many quinoline derivatives are found to have applications as agrochemicals . They could potentially be used in the development of new pesticides or herbicides.
Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . They can serve as models for understanding these complex processes.
Green Chemistry
Recent advances in chemistry have focused on developing greener and more sustainable chemical processes . Quinoline derivatives, including “methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate”, could potentially be synthesized using green chemistry protocols .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinolines, the core structure of this compound, have been found to have a variety of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolines, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinolines, however, are known to be involved in a variety of biochemical processes .
Result of Action
Quinolines and their derivatives have been associated with a variety of biological activities .
properties
IUPAC Name |
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNXMOQURJQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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